molecular formula C8H15N3 B15254355 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine

5-Tert-butyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15254355
M. Wt: 153.22 g/mol
InChI Key: ZLAXNUWXUZOQCR-UHFFFAOYSA-N
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Description

5-Tert-butyl-1-methyl-1H-pyrazol-4-amine, with a molecular formula of C8H15N3, is a chemical compound of interest in scientific research and development . As a substituted pyrazole derivative, it belongs to a class of nitrogen-containing heterocycles known for their significant versatility and broad utility in various chemical disciplines . Researchers value such aminopyrazole scaffolds primarily as key synthetic intermediates or building blocks for constructing more complex molecules . The structural motif of the pyrazole ring is a privileged scaffold in medicinal chemistry and drug discovery, featured in several FDA-approved drugs . While the specific biological profile and research applications for this particular isomer are an area for investigation, related 5-aminopyrazole analogs have been extensively studied and utilized in the synthesis of compounds with potential pharmacological activities, including anticancer agents, and in the development of materials with non-linear optical (NLO) properties . This product is intended for research purposes in a laboratory setting only and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-tert-butyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-8(2,3)7-6(9)5-10-11(7)4/h5H,9H2,1-4H3

InChI Key

ZLAXNUWXUZOQCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NN1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One efficient method involves a one-pot two-step synthesis starting from 3-Tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds via a solvent-free condensation/reduction sequence, forming an N-(5-pyrazolyl)imine intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of solvent-free condensation and reductive amination, as used in laboratory synthesis, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reductive amination is a common reaction, where the compound reacts with aldehydes or ketones in the presence of reducing agents.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reductive amination typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: N-(5-pyrazolyl)imine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets through its amino and pyrazole groups. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural Isomerism and Substituent Effects

Positional isomerism significantly influences physicochemical and biological properties. Key comparisons include:

Position of Substituents
  • 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine : Tert-butyl (C5), methyl (C1), amine (C4).
  • 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (PubChem CID: 2735287): Tert-butyl (C3), methyl (C1), amine (C5). Despite identical molecular weight (181.25 g/mol), the altered substituent positions may affect steric interactions and hydrogen-bonding capacity, critical for target binding .
Aromatic vs. Aliphatic Substitutions
  • 4-(4-tert-Butylphenyl)-1H-pyrazol-5-amine (CAS 1015845-73-4): Incorporates a phenyl ring with a para-tert-butyl group.

Physicochemical Properties

The table below summarizes key parameters:

Compound Name Molecular Weight (g/mol) logP<sup>a</sup> PSA (Ų)<sup>b</sup> Key Structural Features
This compound 181.25 ~2.5 ~41.6 Tert-butyl (C5), methyl (C1), amine (C4)
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine 181.25 ~2.5 ~41.6 Tert-butyl (C3), methyl (C1), amine (C5)
4-(4-tert-Butylphenyl)-1H-pyrazol-5-amine 215.29 3.54 54.7 Phenyl-tert-butyl, amine (C5)
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 301.40 ~3.1 41.6 Methoxybenzyl, tert-butyl (C3), methyl (C1)

<sup>a</sup>logP: Predicted octanol-water partition coefficient. <sup>b</sup>PSA: Polar surface area, indicative of membrane permeability.

Key Observations:
  • Lipophilicity : Bulkier substituents (e.g., phenyl-tert-butyl) increase logP, favoring membrane penetration but risking solubility challenges .
  • Polar Surface Area (PSA) : Lower PSA (~41.6 Ų) in methyl/tert-butyl analogs suggests better blood-brain barrier permeability compared to phenyl-substituted derivatives (PSA >50 Ų).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of tert-butyl-substituted precursors with hydrazine derivatives. Key steps include optimizing reaction temperature (80–120°C) and solvent selection (e.g., ethanol or DMF) to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine product. Yield improvements (60–75%) are achievable by controlling stoichiometry and avoiding over-substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm, pyrazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 194.2) .
  • IR : Stretching vibrations for N-H (3350–3400 cm1^{-1}) and C-N (1250–1300 cm1^{-1}) confirm amine functionality .

Q. How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound?

  • Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Minimum inhibitory concentration (MIC) values can be determined via optical density measurements (OD600_{600}) after 18–24 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodological Answer : Perform comparative SAR studies by synthesizing analogs with modified substituents (e.g., replacing tert-butyl with ethyl or phenyl groups). Use statistical tools (e.g., ANOVA) to analyze bioactivity differences. Molecular docking (AutoDock Vina) can predict binding affinities to targets like bacterial enoyl-ACP reductase, explaining potency variations .

Q. How can X-ray crystallography be applied to determine the solid-state structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Collect diffraction data using a synchrotron source (λ = 0.710–0.920 Å) and refine with SHELXL . Key parameters: space group (e.g., P21_1/c), R-factor (<5%), and hydrogen-bonding networks (N-H⋯N interactions stabilize the lattice) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), bioavailability, and metabolic stability. Molecular dynamics simulations (GROMACS) assess membrane permeability. ADMET predictions highlight potential CYP450 interactions, guiding toxicity studies .

Q. How should researchers handle and store this compound to ensure stability during long-term studies?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Dispose of waste via licensed contractors to comply with environmental regulations .

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